(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one
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Overview
Description
The compound (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one is a synthetic organic molecule that belongs to the thiazolone family. This compound is characterized by its complex structure, which includes a thiazolone core, an ethoxy-hydroxyphenyl group, and a trifluoromethyl-anilino group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one typically involves a multi-step process:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Ethoxy-Hydroxyphenyl Group: The ethoxy-hydroxyphenyl group can be introduced via a condensation reaction with the thiazolone core, often using a suitable aldehyde or ketone derivative.
Attachment of the Trifluoromethyl-Anilino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.
Scientific Research Applications
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-methoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one
- (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(fluoromethyl)anilino]-1,3-thiazol-4-one
- (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-2-one
Uniqueness
The uniqueness of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-2-27-15-9-11(7-8-14(15)25)10-16-17(26)24-18(28-16)23-13-6-4-3-5-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEYRHRAPKZLSA-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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